molecular formula C12H20ClNO3 B2373978 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol hydrochloride CAS No. 2094372-63-9

2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol hydrochloride

Cat. No.: B2373978
CAS No.: 2094372-63-9
M. Wt: 261.75
InChI Key: OYMXEUOGUACAGZ-UHFFFAOYSA-N
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Description

2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol hydrochloride is an organic compound that features a complex structure with both amino and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine under reductive amination conditions. The intermediate product is then subjected to further reactions to introduce the amino and hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the amino group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution could result in various substituted derivatives.

Scientific Research Applications

2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol
  • 3,4-Dimethoxyphenethylamine
  • 2-Methyl-3-(3,4-dimethoxyphenyl)propan-1-ol

Uniqueness

2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3.ClH/c1-12(13,8-14)7-9-4-5-10(15-2)11(6-9)16-3;/h4-6,14H,7-8,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMXEUOGUACAGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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